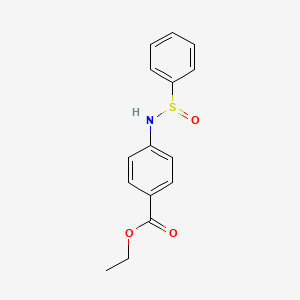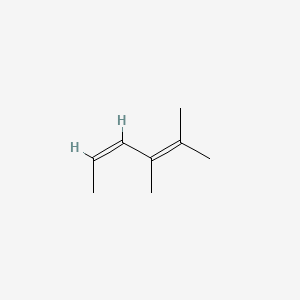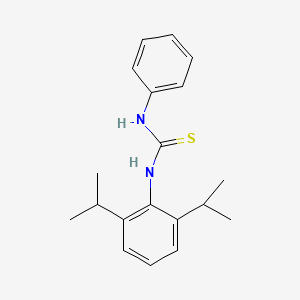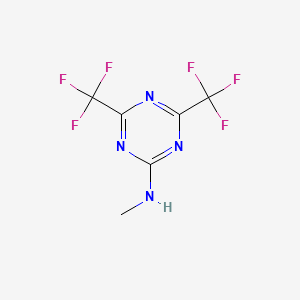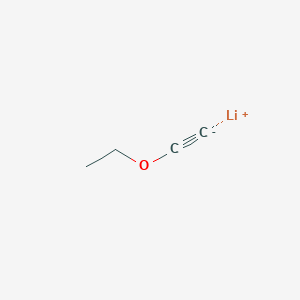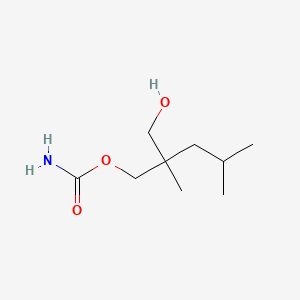
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate is an organic compound with the molecular formula C9H19NO3 It is a derivative of 2-Isobutyl-2-methyl-1,3-propanediol, where one of the hydroxyl groups is replaced by a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate typically involves the reaction of 2-Isobutyl-2-methyl-1,3-propanediol with an isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the monocarbamate derivative. Commonly used isocyanates include methyl isocyanate and ethyl isocyanate.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group back to the original hydroxyl group.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar structural features but without the carbamate group.
Isobutyl carbamate: Another carbamate derivative with a different backbone structure.
Comparison: 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate is unique due to the presence of both isobutyl and carbamate groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-1,3-propanediol, it has enhanced reactivity and potential applications in various fields. Isobutyl carbamate, on the other hand, lacks the additional hydroxyl group, making it less versatile in certain reactions.
Properties
CAS No. |
25451-58-5 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2,4-dimethylpentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(2)4-9(3,5-11)6-13-8(10)12/h7,11H,4-6H2,1-3H3,(H2,10,12) |
InChI Key |
HFRSCQWPRWHTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CO)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
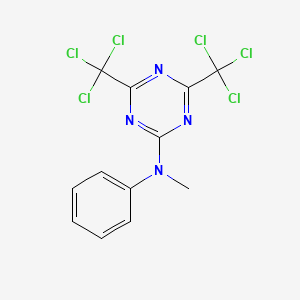
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
